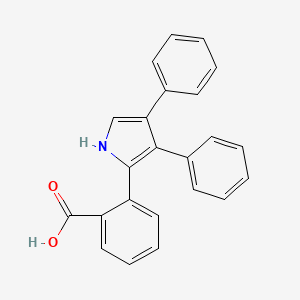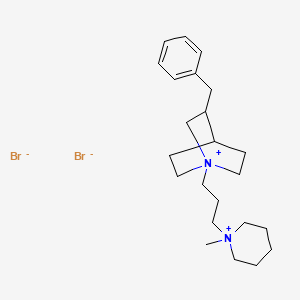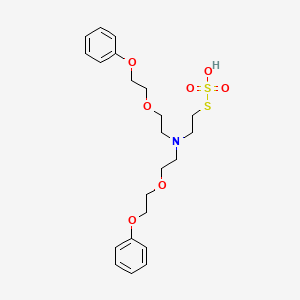
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of phenoxyethoxy groups, amino groups, and a thiosulfate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2-(2-phenoxyethoxy)ethylamine with ethylene oxide to form the intermediate bis(2-(2-phenoxyethoxy)ethyl)amine. This intermediate is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield simpler sulfur-containing compounds.
Substitution: The phenoxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce various substituted phenoxyethoxy compounds.
Applications De Recherche Scientifique
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate involves its interaction with molecular targets and pathways within biological systems. The thiosulfate group can act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, the phenoxyethoxy groups may interact with cellular membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-2-(2-aminoethylamino)ethyl phenyl sulfide: Known for its protective effects against sulfur mustard-induced toxicity.
S-2-(2-aminoethylamino)ethyl butyl sulfide: Exhibits similar protective properties and is used in related research applications.
Uniqueness
S-2-(Bis(2-(2-phenoxyethoxy)ethyl)amino)ethyl thiosulfate stands out due to its unique combination of phenoxyethoxy and thiosulfate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
21220-80-4 |
|---|---|
Formule moléculaire |
C22H31NO7S2 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-[2-[2-(2-phenoxyethoxy)ethyl-(2-sulfosulfanylethyl)amino]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C22H31NO7S2/c24-32(25,26)31-20-13-23(11-14-27-16-18-29-21-7-3-1-4-8-21)12-15-28-17-19-30-22-9-5-2-6-10-22/h1-10H,11-20H2,(H,24,25,26) |
Clé InChI |
KZKJSZCJCIMHMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCCN(CCOCCOC2=CC=CC=C2)CCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



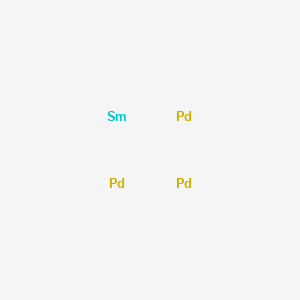
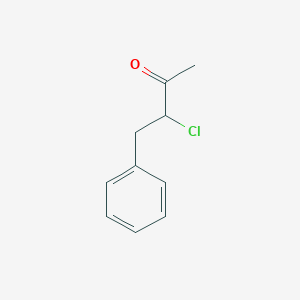
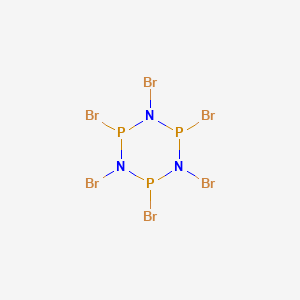

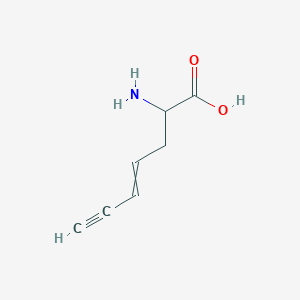

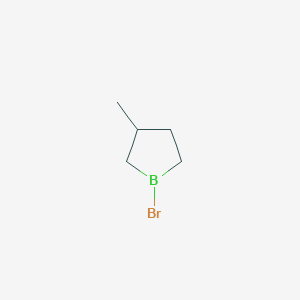
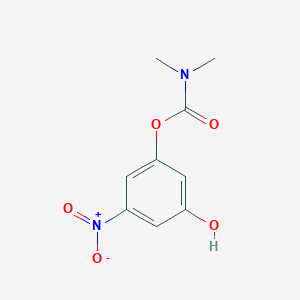
![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)

